3beta-Hydroxylanost-8-en-32-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-hydroxylanost-8-en-32-al is a tetracyclic triterpenoid that is lanost-8-ene carrying hydroxy and oxo substituents at positions 3beta and 30 respectively. It has a role as a human metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a steroid aldehyde. It derives from a hydride of a lanostane.
4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol, also known as 3-beta-hydroxylanost-8-en-32-aldehyde or 32-oxo-24, 25-dihydrolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol can be biosynthesized from lanostane.
Wissenschaftliche Forschungsanwendungen
Cholesterol Biosynthesis and Metabolic Studies
- 3beta-Hydroxylanost-8-en-32-al plays a crucial role in cholesterol biosynthesis. Akhtar et al. (1978) demonstrated that this compound is an obligatory intermediate in the conversion of lanost-7-ene-3beta,32-diol to 4,4-dimethylcholesta-7,14-dien-3beta-ol. The study emphasized the significance of this intermediate in the removal of the 14alpha-methyl group in cholesterol biosynthesis, highlighting a pathway involving oxygenation and the formation of dienes (Akhtar, Alexander, Boar, Mcghie, & Barton, 1978).
Regulation of Enzyme Activity
- Leonard et al. (1994) found that this compound influences the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in cholesterol synthesis. The compound inhibits HMGR gene expression by reducing the translational efficiency of the HMGR mRNA. This study highlights its potential regulatory role in cholesterol metabolism (Leonard, Kotarski, Tessiatore, Favata, & Trzăskos, 1994).
Synthesis and Characterization
- A study by Sonoda et al. (1987) described a simplified synthesis of this compound, contributing to the ease of study and availability of this compound for further research. Their work simplifies the process of obtaining this intermediate, which is crucial for detailed biochemical studies (Sonoda, Tanoue, Yamaguchi, & Sato, 1987).
Antifungal Applications
- Hosoe et al. (2000) identified a new pentanorlanostane derivative, cladosporide A, from Cladosporium sp., which showed antifungal activity against Aspergillus fumigatus. The study suggests the potential of this compound derivatives in developing antifungal agents (Hosoe, Okada, Itabashi, Nozawna, Okada, Takaki, Fukushima, Miyaji, & Kawai, 2000).
Steroid Hormone Metabolism
- Studies have also explored the role of this compound in the metabolism of steroid hormones. For instance, Shafiee et al. (1986) investigated the accumulation of sterol intermediates during the oxidative demethylation of lanosterol, a key process in steroid hormone biosynthesis (Shafiee, Trzăskos, Paik, & Gaylor, 1986).
Eigenschaften
CAS-Nummer |
59200-40-7 |
---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
MKMLAQLNFVFNRK-PUXRVUTHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
59200-40-7 | |
Synonyme |
3-beta-hydroxylanost-8-en-32-aldehyde 3-hydroxylanost-8-en-32-al 32-oxo-24,25-dihydrolanosterol 32-oxo-DHL lanosten-3-ol-32-al lanosterol-32-aldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.